molecular formula C13H14O3 B13875717 1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one

1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one

Katalognummer: B13875717
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: POZNOIXQODFSCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a butanone side chain attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize side reactions and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Wirkmechanismus

The mechanism of action of 1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy and butanone groups allow for diverse chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

1-(6-hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C13H14O3/c1-3-4-11(15)13-8(2)10-6-5-9(14)7-12(10)16-13/h5-7,14H,3-4H2,1-2H3

InChI-Schlüssel

POZNOIXQODFSCO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=C(C2=C(O1)C=C(C=C2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.